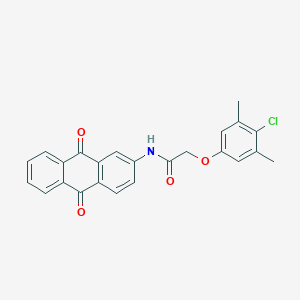![molecular formula C21H19BrClNO4S B11639503 (5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11639503.png)
(5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(3-bromo-4,5-dietoxi-fenil)metilideno]-3-[(4-clorofenil)metil]-1,3-tiazolidina-2,4-diona es un compuesto orgánico sintético que pertenece a la clase de las tiazolidindionas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidina, un grupo dietoxi-fenil bromado y un grupo clorofenil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5Z)-5-[(3-bromo-4,5-dietoxi-fenil)metilideno]-3-[(4-clorofenil)metil]-1,3-tiazolidina-2,4-diona generalmente implica múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Tiazolidina: El anillo de tiazolidina se forma haciendo reaccionar una tioamida adecuada con un ácido α-halo en condiciones básicas.
Introducción del Grupo Dietoxi-fenil Bromado: El grupo dietoxi-fenil bromado se introduce mediante una reacción de sustitución nucleofílica utilizando un derivado de dietoxi-benceno bromado.
Unión del Grupo Clorofenil: El grupo clorofenil se une mediante una reacción de alquilación de Friedel-Crafts utilizando un derivado de clorobenceno y un catalizador ácido de Lewis adecuado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y automatización de procesos para garantizar una calidad y una escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5Z)-5-[(3-bromo-4,5-dietoxi-fenil)metilideno]-3-[(4-clorofenil)metil]-1,3-tiazolidina-2,4-diona experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, lo que da como resultado la formación de derivados de tiazolidina reducidos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Metóxido de sodio en metanol para sustitución nucleofílica.
Principales Productos Formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de tiazolidina reducidos.
Sustitución: Derivados de tiazolidina funcionalizados con varios sustituyentes.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Se investiga su potencial como compuesto bioactivo con propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se estudia su potencial efecto terapéutico, particularmente en el tratamiento de trastornos metabólicos y enfermedades inflamatorias.
Industria: Se utiliza en el desarrollo de materiales avanzados y como precursor para la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-[(3-bromo-4,5-dietoxi-fenil)metilideno]-3-[(4-clorofenil)metil]-1,3-tiazolidina-2,4-diona implica su interacción con objetivos moleculares y vías específicas. Se cree que el compuesto ejerce sus efectos a través de los siguientes mecanismos:
Objetivos Moleculares: Puede interactuar con enzimas y receptores involucrados en las vías metabólicas e inflamatorias.
Vías Involucradas: El compuesto puede modular las vías de señalización relacionadas con el estrés oxidativo, la inflamación y la proliferación celular.
Propiedades
Fórmula molecular |
C21H19BrClNO4S |
|---|---|
Peso molecular |
496.8 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H19BrClNO4S/c1-3-27-17-10-14(9-16(22)19(17)28-4-2)11-18-20(25)24(21(26)29-18)12-13-5-7-15(23)8-6-13/h5-11H,3-4,12H2,1-2H3/b18-11- |
Clave InChI |
PUSWNRDGPZTPAS-WQRHYEAKSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Br)OCC |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11639424.png)
![4-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol](/img/structure/B11639429.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11639431.png)
![2-[(E)-[2-(3,5-Dichloropyridin-2-YL)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B11639438.png)
![4-[(4-Ethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11639445.png)

![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639469.png)

![(5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639471.png)
![(2E)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11639479.png)
![3-(2-Methylprop-2-EN-1-YL)-2-[(2-methylprop-2-EN-1-YL)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11639482.png)
![(5Z)-3-(4-chlorobenzyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11639486.png)
![4-({2-(4-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(piperidin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11639490.png)
![2-Methoxy-5-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B11639497.png)
